L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
Description
Properties
CAS No. |
918661-90-2 |
|---|---|
Molecular Formula |
C29H41N7O7 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H41N7O7/c1-16(2)24(28(42)43)36-26(40)22(4-3-13-33-29(31)32)34-27(41)23(15-18-7-11-20(38)12-8-18)35-25(39)21(30)14-17-5-9-19(37)10-6-17/h5-12,16,21-24,37-38H,3-4,13-15,30H2,1-2H3,(H,34,41)(H,35,39)(H,36,40)(H,42,43)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
FQCBESLRHWDLMW-ZJZGAYNASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Biological Activity
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a complex peptide compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article explores the compound's biological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C16H25N5O4
- Molecular Weight : 351.4008 g/mol
- CAS Number : 92758-99-1
The biological activity of this compound is primarily attributed to its structural components, particularly the tyrosyl residues. Tyrosine and its derivatives are known to play crucial roles in various biological processes, including enzyme catalysis and signal transduction.
Key Mechanisms:
- Enzyme Interaction : Tyrosyl residues can participate in enzyme active sites, influencing catalytic efficiency. For example, studies have shown that tyrosyl residues are critical for the activity of mitochondrial enzymes such as L-malate:NAD+ oxidoreductase .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In silico studies have identified it as a promising candidate for targeting RpfB, a protein involved in bacterial resuscitation .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of this compound indicate its effectiveness against various pathogens. A computational study highlighted its potential as an inhibitor of RpfB in Mycobacterium tuberculosis, suggesting that it might enhance the efficacy of existing tuberculosis treatments .
Case Studies
- Study on Tyrosyl-tRNA Synthetase : Research has demonstrated that compounds targeting tyrosyl-tRNA synthetase exhibit significant anti-tubercular activity. The role of tyrosine in protein synthesis makes it a strategic target for developing new antibiotics .
- Spectrophotometric Analysis : A study investigating the nitration effects on mitochondrial enzymes revealed that specific tyrosyl residues are essential for maintaining enzymatic activity, underscoring the importance of these residues in biochemical pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H25N5O4 |
| Molecular Weight | 351.4008 g/mol |
| CAS Number | 92758-99-1 |
| Antimicrobial Activity | Effective against M. tuberculosis |
| Enzyme Interaction | Critical for mitochondrial enzymes |
Scientific Research Applications
Biochemical Properties
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine is a peptide that incorporates multiple amino acids, including tyrosine and ornithine. Its structure allows it to participate in various biochemical reactions, particularly those involving enzyme inhibition and modulation of metabolic pathways.
Structure and Composition
- Molecular Formula : C35H57N13O11
- Molecular Weight : 835.9 g/mol
- Key Functional Groups : Contains diaminomethylidene and several amino acid residues which contribute to its biological activity.
Enzyme Inhibition
One of the significant applications of this compound is its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .
Antimicrobial Activity
Peptides similar to this compound have shown antimicrobial properties against various pathogens. The incorporation of ornithine residues may enhance the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
Cancer Research
There is emerging interest in the application of this compound in cancer research. Peptides that modulate signaling pathways involved in cell proliferation and apoptosis are being investigated for their potential to inhibit tumor growth. The structural characteristics of this compound may allow it to interact with specific receptors or enzymes implicated in cancer progression .
Tyrosinase Inhibition Studies
A study focusing on tyrosinase inhibition demonstrated that structurally related peptides could effectively inhibit the enzyme's activity, leading to reduced melanin synthesis in melanocytes. This suggests that this compound could be explored for cosmetic applications aimed at skin whitening .
Antimicrobial Efficacy
In vitro studies have shown that peptides with ornithine residues exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial membranes, indicating that this compound could serve as a lead compound for developing new antibiotics .
Summary of Findings
The multifaceted applications of this compound highlight its potential in therapeutic development across various fields:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s sequence (Tyr-Tyr-N⁵-(diaminomethylidene)-Orn-Val) distinguishes it from canonical peptides. The N⁵-(diaminomethylidene)-ornithine residue replaces the typical side-chain primary amine of ornithine with a methylidene-linked diamine group, creating a cationic center. This modification mimics arginine’s guanidino group but with distinct steric and electronic properties.
Table 1: Structural Comparison with Related Peptides
Functional Insights
- Saralasin TFA Salt: A heptapeptide angiotensin II antagonist, Saralasin incorporates N-methylglycine (sarcosine) and the same N⁵-(diaminomethylidene)-ornithine modification as the target compound. Its extended sequence allows competitive binding to angiotensin receptors, blocking vasoconstriction .
- Target Compound : The shorter tetrapeptide structure lacks the C-terminal histidine-proline-alanine motif critical for Saralasin’s receptor engagement. However, the dual tyrosine residues may enhance hydrophobic interactions or stabilize secondary structures, while the modified ornithine could facilitate electrostatic binding to cationic receptor pockets.
Pharmacokinetic and Physicochemical Properties
- The modified ornithine’s basicity may improve solubility in acidic buffers.
- Stability: The N⁵-(diaminomethylidene) group likely enhances resistance to enzymatic degradation compared to unmodified ornithine, similar to Saralasin’s design rationale .
Preparation Methods
Detailed Preparation Steps
The preparation of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine can be summarized in a structured format as follows:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Esterification | L-Tyrosine, Methanol | Reflux with acid catalyst | High |
| 2 | Amidation | Trifluoroacetic anhydride | Reflux in solvent A | Moderate |
| 3 | Etherification | Alcohol ROH, Triphenylphosphine | Room temperature | Moderate |
| 4 | Hydrolysis | Alkali B, Acid for pH adjustment | Room temperature | High |
Research Findings and Analysis
Recent studies have highlighted various aspects of peptide synthesis, emphasizing the importance of reaction conditions and reagent selection. Key findings include:
Yield Optimization : Adjusting temperatures and concentrations during SPPS can significantly enhance yields and purity levels of final products.
Purity Assessment : High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of synthesized peptides, with target purities often exceeding 95%.
Structural Characterization : Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure and integrity of synthesized peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
